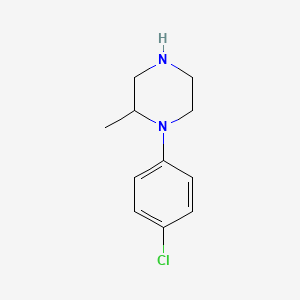

1-(4-chlorophenyl)-2-methylpiperazine

描述

1-(4-chlorophenyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse pharmacological properties. The compound features a p-chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group. This structural configuration imparts unique chemical and biological properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-methylpiperazine typically involves the reaction of p-chloroaniline with 2-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

化学反应分析

Alkylation Reactions

The secondary amine groups in 1-(4-chlorophenyl)-2-methylpiperazine undergo alkylation with alkyl halides or chlorohydrins. For example:

-

Reaction with 2-chloroethanol :

Under basic conditions (e.g., sodium bicarbonate), the compound reacts with 2-chloroethanol to form 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl] ethanol. This reaction proceeds at reflux in ethanol for 9–11 hours, yielding 41–48% after purification by distillation .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloroethanol | NaHCO₃, ethanol, reflux | 2-[4-[(4-chlorophenyl)-methyl]piperazinyl] ethanol | 41–48% |

| n-Propyl chloride | NaHCO₃, ethanol, 40 hours | 1-n-Propyl-4-(2-hydroxyethyl) derivative | 45% |

Key observations:

-

Steric hindrance from the 2-methyl group directs substitution to the less hindered nitrogen .

-

Extended reaction times (up to 40 hours) improve yields in bulky alkylations .

Acylation Reactions

The piperazine’s amines react with acyl chlorides or anhydrides to form amides. A representative example:

-

Reaction with cinnamic acid chloride :

In dichloromethane with triethylamine, the compound forms a cinnamide derivative. The reaction achieves 74% yield at ambient temperature within 6 hours, confirmed by ¹H/¹³C NMR and X-ray crystallography .

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Cinnamic acid chloride | Et₃N, CH₂Cl₂, 6 hours | Cinnamide derivative | 74% |

| Acetic anhydride | Not reported | Acetylated piperazine | N/A |

Structural analysis reveals intramolecular hydrogen bonding (e.g., C(7)-H···O(1)) stabilizes the product .

Deprotection Reactions

Protected derivatives of this compound undergo deprotection to regenerate free amines:

生物活性

1-(4-Chlorophenyl)-2-methylpiperazine (CPMP) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring substituted with a 4-chlorophenyl group and a methyl group at the second position, which contributes to its unique pharmacological profile.

Chemical Structure and Properties

CPMP's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 201.69 g/mol

The presence of the 4-chlorophenyl group enhances its interaction with neurotransmitter receptors, making it a candidate for various therapeutic applications, including antidepressants and antipsychotics.

CPMP primarily exerts its biological effects through interactions with neurotransmitter receptors in the brain. Studies indicate that it modulates receptor activity, influencing neurotransmitter release and physiological responses. Notably, it has been shown to affect serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

1. Receptor Binding Affinity

Research has focused on CPMP's ability to bind to various receptors:

- Serotonin Receptors : CPMP exhibits significant binding affinity for serotonin receptors, which may contribute to its antidepressant effects.

- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia.

2. Inhibitory Effects on Enzymes

CPMP has been evaluated for its inhibitory effects on cholinesterase enzymes, which are vital in neurotransmitter regulation:

- Cholinesterase Inhibition : Studies show that CPMP derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating potent activity against these enzymes .

| Compound | IC (µM) | Target Enzyme |

|---|---|---|

| CPMP | 0.092 | BChE |

| Donepezil | 1.419 | AChE |

This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.

3. Anticancer Activity

Recent studies have explored the anticancer potential of CPMP derivatives:

- Breast Cancer Cells : CPMP derivatives have shown moderate to significant efficacy against human breast cancer cells, with IC values comparable to established chemotherapeutics like Olaparib .

Case Studies

Several case studies highlight the biological activity of CPMP and its derivatives:

- Anthelmintic Activity : A study demonstrated that a derivative of CPMP exhibited enhanced larvicidal activity against Trichinella spiralis larvae compared to other piperazine derivatives, suggesting potential applications in parasitic infections .

- Behavioral Studies : In vivo studies using animal models have shown that compounds containing the piperazine moiety can influence behavior through modulation of endocannabinoid levels, indicating a broader scope of action beyond traditional neurotransmitter systems .

科学研究应用

Chemical Properties and Structure

1-(4-Chlorophenyl)-2-methylpiperazine has the chemical formula and is characterized by a piperazine ring substituted with a 4-chlorophenyl group and a methyl group. Its structure contributes to its biological activity, making it a valuable compound in pharmaceutical research.

Antihistamine Development

One of the primary applications of this compound is as an intermediate in the synthesis of antihistamines, particularly levocetirizine. Levocetirizine is a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. The synthesis pathway involves converting this compound into levocetirizine through several chemical reactions, highlighting its importance in pharmaceutical formulations .

Neuropharmacology

Research indicates that derivatives of this compound exhibit psychoactive properties. These compounds have been studied for their potential effects on neurotransmitter systems, particularly regarding anxiety and depression treatments. Their ability to modulate serotonin and dopamine receptors makes them candidates for further exploration in neuropharmacological applications .

Forensic Science

In forensic toxicology, this compound is recognized as a metabolite of cetirizine and hydroxyzine. Its detection can be crucial in cases involving drug testing and analysis, aiding forensic scientists in determining substance use patterns among individuals .

Synthesis Techniques

Recent patents describe efficient methods for synthesizing this compound with high optical purity. For example, one method utilizes N-acetyl-L-phenylalanine as an optical resolving agent to achieve yields exceeding 99% purity . This advancement not only enhances the compound's availability for research but also supports its use in clinical settings.

Studies have assessed the biological activity of various piperazine derivatives, including this compound. These assessments often focus on their interaction with GABA receptors and other neurotransmitter systems, providing insights into their potential therapeutic effects against anxiety disorders .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-2-methylpiperazine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step procedure starting with 4-chlorophenyl derivatives reacting with methylpiperazine precursors under reflux in aprotic solvents like dichloromethane or tetrahydrofuran (THF) is common. Catalysts such as triethylamine or palladium complexes may enhance efficiency. Purification via column chromatography or recrystallization is critical. A reported yield of 39% was achieved using secondary amine coupling under controlled conditions . Optimization strategies include adjusting solvent polarity (e.g., switching from THF to DMF), increasing reaction time, or using microwave-assisted synthesis to improve kinetics.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.3 ppm and methylpiperazine protons at δ 2.3–3.1 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for [M+H]) .

- Elemental Analysis : Verifies stoichiometry (C, H, N, Cl ratios).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in related piperazine derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

Based on safety data sheets (SDS):

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures or spectral data?

Discrepancies in crystallographic data (e.g., bond angles or torsion angles) require cross-validation using:

- High-Resolution X-ray Diffraction : Compare with databases like the Cambridge Structural Database.

- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts spectral patterns .

- Multi-Technique Correlation : Align NMR, IR, and MS data to confirm structural consistency.

Q. What strategies improve the enantiomeric purity of chiral derivatives during synthesis?

Chiral resolution techniques include:

- Chiral Chromatography : Use columns with amylose/cyclodextrin stationary phases.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed reactions.

- Kinetic Resolution : Leverage enantioselective enzymes or catalysts to favor one stereoisomer .

Q. How does this compound interact with biological targets like kinases or receptors?

Mechanistic studies involve:

- Molecular Docking : Predict binding affinities to targets (e.g., tyrosine kinases) using software like AutoDock .

- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., cAMP-dependent protein kinase inhibition at Ki ≈ 1.2 μM) .

- SAR Analysis : Modify substituents (e.g., replacing -Cl with -F) to assess activity changes .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration or protein-ligand stability .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Solvent Effects : Simulate NMR chemical shifts in different solvents (e.g., DMSO vs. CDCl).

- Impurity Profiling : Use HPLC-MS to detect byproducts.

- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals .

Q. What are the stability profiles under varying pH and temperature conditions?

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- pH-Dependent Degradation : Assess hydrolysis in acidic (pH 2) or basic (pH 9) buffers .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

属性

IUPAC Name |

1-(4-chlorophenyl)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-13-6-7-14(9)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOLKLKIUUTLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286802 | |

| Record name | 1-(4-Chlorophenyl)-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55117-80-1 | |

| Record name | 1-(4-Chlorophenyl)-2-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55117-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(p-chlorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055117801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Chlorophenyl)-2-methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。